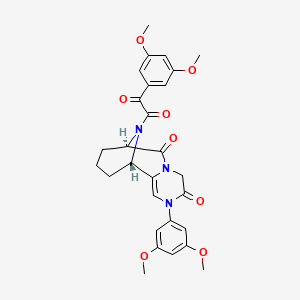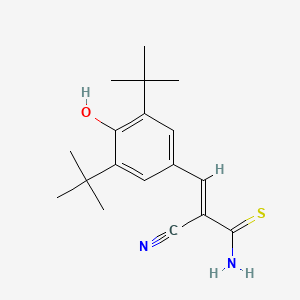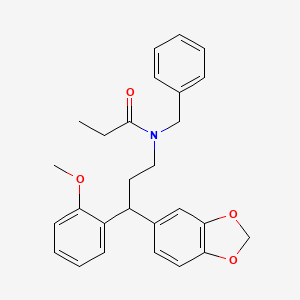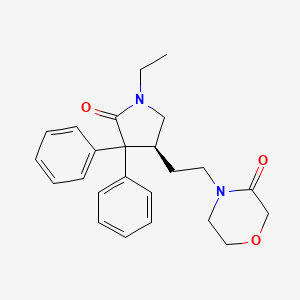
阿法替尼
科学研究应用
阿法替尼在科学研究中具有重要应用,特别是在肿瘤学领域。它用于研究 EGFR 突变的 NSCLC 的治疗。 临床试验已证明其在晚期 NSCLC 患者中的疗效,在安全性、耐受性和药代动力学方面显示出令人鼓舞的结果 . 此外,它作为 CYP3A4 诱导剂的作用使其成为研究药物相互作用和酶诱导的宝贵工具 .
作用机制
阿法替尼通过抑制 EGFR 酪氨酸激酶的活性发挥作用,该激酶参与调节细胞增殖和存活的信号通路。 通过靶向 EGFR 敏感突变和 T790M 耐药突变,阿法替尼有效地阻断了信号通路,导致肿瘤生长和进展的抑制 .
生化分析
Biochemical Properties
Alflutinib is metabolized mainly by the enzyme CYP3A4, which catalyzes the formation of its active metabolite AST5902 . Alflutinib does not inhibit CYP isozymes but can induce CYP3A4 in human hepatocytes .
Cellular Effects
Alflutinib inhibits both EGFR-sensitive mutations and T790M mutations . This inhibition of EGFR leads to a decrease in cellular proliferation and an increase in apoptosis, thereby reducing the growth of cancer cells .
Molecular Mechanism
Alflutinib exerts its effects at the molecular level by binding to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and downstream signaling pathways . This results in a decrease in cellular proliferation and an increase in apoptosis .
Temporal Effects in Laboratory Settings
Alflutinib exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .
Dosage Effects in Animal Models
It is known that Alflutinib exhibits a dose-dependent increase in the apparent clearance .
Metabolic Pathways
Alflutinib is primarily metabolized by CYP3A4 to form its active metabolite AST5902 . This metabolite also contributes to the in vivo pharmacological activity of Alflutinib .
Transport and Distribution
It is known that Alflutinib is primarily metabolized in the liver .
Subcellular Localization
As a small molecule inhibitor, Alflutinib is likely to be distributed throughout the cell where it can interact with its target, EGFR .
准备方法
阿法替尼的合成涉及多个步骤,从制备中间体开始。 其中一个关键步骤包括在三乙胺 (TEA) 和二氯甲烷 (DCM) 存在下,将 ALFT-012 与丙烯酰氯反应,导致形成阿法替尼 . 工业生产方法通常涉及优化这些反应条件,以确保高产率和纯度。
化学反应分析
阿法替尼经历各种化学反应,主要涉及其通过细胞色素 P450 酶,尤其是 CYP3A4 的代谢。 这种代谢导致形成其主要代谢物 AST5902 . 该化合物不抑制 CYP 同工酶,但可以在人肝细胞中诱导 CYP3A4 . 这些反应中常用的试剂和条件包括肝微粒体和特定诱导剂,如利福平 .
相似化合物的比较
阿法替尼通常与其他 EGFR 抑制剂,如奥希替尼进行比较。 两种化合物都靶向 EGFR 突变,但在临床前研究中,阿法替尼显示出更好的安全性和耐受性 . 此外,阿法替尼的代谢物 AST5902 具有类似的抗肿瘤活性,进一步增强了其治疗潜力 . 其他类似化合物包括厄洛替尼、吉非替尼和阿法替尼,每种化合物在癌症治疗中都有其独特的特性和应用 .
属性
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOONMJXNWOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869057-83-9 | |
| Record name | Aflutinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alflutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FURMONERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)






![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)




